

Technical Guide: NMR Characterization of CAS 90662-12-7

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Compound of Interest

Compound Name: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine

CAS No.: 90662-12-7

Cat. No.: B1581607

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4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Executive Summary & Chemical Profile

CAS 90662-12-7 is a functionalized 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. It serves as a high-value building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK inhibitors) and antiviral nucleosides. Its structural integrity is defined by the electrophilic chlorine atoms at positions 4 and 6, and the nucleophilic methylthio group at position 2, which allows for regioselective substitution.

Property	Specification
Chemical Name	4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula	C ₇ H ₅ Cl ₂ N ₃ S
Molecular Weight	234.11 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in chloroform
Key Structural Features	7-Deazapurine core, 2-SMe, 4,6-Dichloro substitution

Experimental Methodology

To ensure high-fidelity spectral data, the following acquisition parameters are recommended. The compound's poor solubility in non-polar solvents necessitates the use of deuterated dimethyl sulfoxide (DMSO-d₆).

Protocol 1: Sample Preparation

- Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9% D).
- Internal Standard: Use Tetramethylsilane (TMS, 0.00 ppm) or rely on the residual solvent peak (DMSO-d₆ pentet at 2.50 ppm for ¹H, 39.5 ppm for ¹³C).
- Tube Specification: 5 mm high-precision NMR tube.
- Temperature: Equilibration at 298 K (25°C) is critical to resolve the exchangeable N7-H proton.

Protocol 2: Acquisition Parameters

- ^1H NMR: Frequency 400 MHz or higher; Pulse angle 30° ; Relaxation delay (D1) 1.0 s; Number of scans (NS) 16.
- ^{13}C NMR: Frequency 100 MHz; Broadband proton decoupling; Relaxation delay (D1) 2.0 s; Number of scans (NS) 512 (due to quaternary carbons).

^1H NMR Spectral Analysis

The proton NMR spectrum of CAS 90662-12-7 is characterized by three distinct signals: the exchangeable amine proton, the aromatic ring proton, and the aliphatic methylthio group.

Table 1: ^1H NMR Data (400 MHz, DMSO- d_6)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.80 – 13.10	Broad Singlet (br s)	1H	N7-H	Exchangeable pyrrole NH. Broadening indicates hydrogen bonding or tautomeric exchange.
6.72	Singlet (s)	1H	C5-H	The sole aromatic proton. Its shift is diagnostic; it is deshielded by the adjacent electron-withdrawing Cl atoms at C4 and C6.
2.59	Singlet (s)	3H	S-CH ₃	Characteristic sharp singlet for the methylthio group.

Mechanistic Interpretation of Splitting

- **Absence of Coupling:** The C5-H appears as a singlet because the C6 position is chlorinated (removing H6) and the N7-H coupling is typically not observed due to rapid exchange or quadrupole broadening.
- **Regiochemistry Confirmation:** In the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, two doublets (H5 and H6) are observed (

~6.6 and ~7.7). The disappearance of the H6 signal and the retention of the H5 singlet confirms the 4,6-dichloro substitution pattern.

¹³C NMR Spectral Analysis

The carbon spectrum is dominated by quaternary carbons due to the high degree of substitution.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

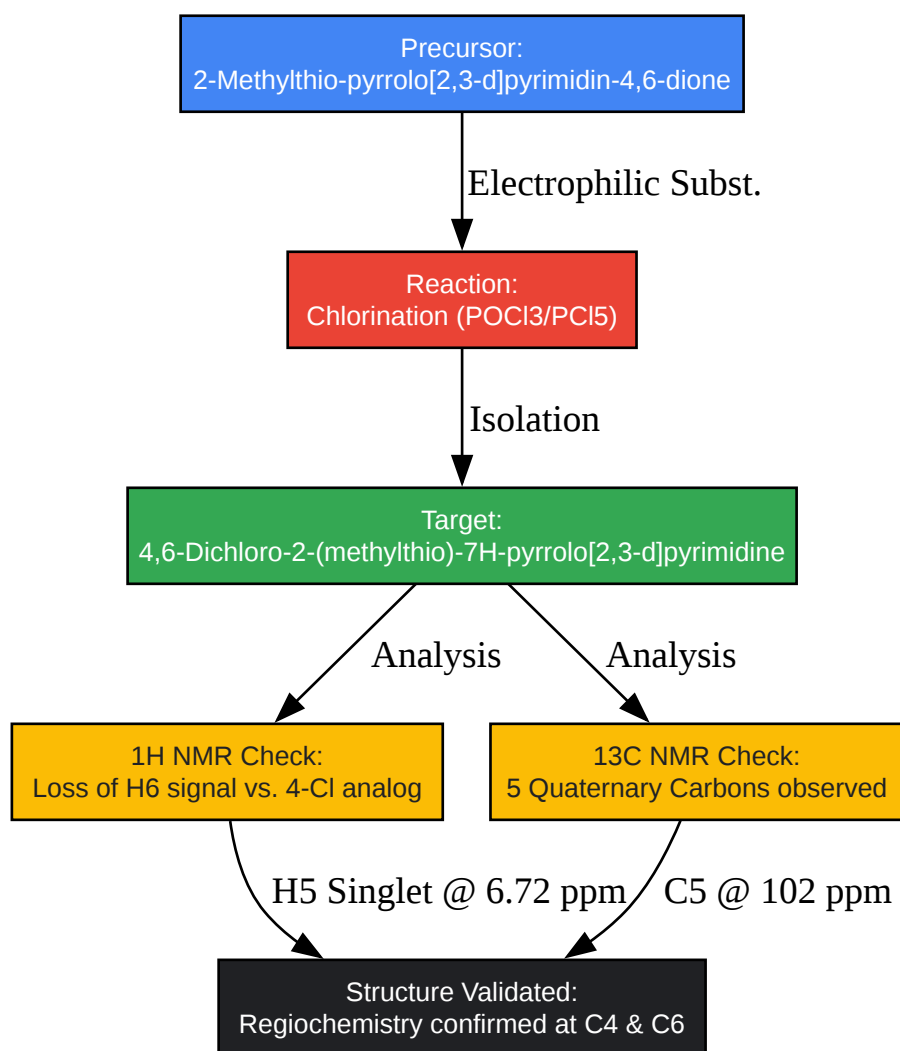
Shift (, ppm)	Type	Assignment	Electronic Environment
164.5	Quaternary (C)	C2	Deshielded by N1, N3, and S-Me. The most downfield signal.
153.2	Quaternary (C)	C7a	Bridgehead carbon adjacent to N7.
151.0	Quaternary (C)	C4	Deshielded by Cl and N3.
135.5	Quaternary (C)	C6	Chlorinated pyrrole carbon.
112.8	Quaternary (C)	C4a	Bridgehead carbon; shielded relative to C7a.
102.1	Methine (CH)	C5	The only aromatic CH. Confirmed by DEPT-135 (positive phase).
14.2	Methyl (CH ₃)	S-CH ₃	Typical aliphatic methylthio shift.

Structural Elucidation Logic

The confirmation of the structure relies on a self-validating logic flow connecting the synthetic origin to the spectral output.

Workflow Diagram

The following diagram illustrates the logical deduction path from synthesis to NMR validation.



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Figure 1: Structural validation logic flow for CAS 90662-12-7.

Key Diagnostic Criteria

- The "Missing" Proton: The absence of a signal around 7.5–7.8 ppm (typical for H6 in 7-deazapurines) confirms substitution at the C6 position.

- Chemical Shift of H5: The H5 proton shifts from ~6.5 ppm (in the monochloro derivative) to ~6.72 ppm, consistent with the inductive effect of the newly introduced Cl at C6.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, researchers must monitor for specific impurities detectable by NMR.

- Impurity A (Hydrolysis Product): 4-Chloro-6-hydroxy-2-(methylthio)-...
 - Detection: Look for a new singlet downfield of 6.72 ppm (H5) and loss of symmetry.
- Impurity B (Monochloro Analog): 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
 - Detection: Appearance of two doublets (J ~3.5 Hz) at 6.6 ppm and 7.7 ppm.
- Impurity C (Solvent Entrapment): Common in recrystallization.
 - Detection: Ethanol (triplet 1.05 ppm), Methanol (singlet 3.17 ppm).

References

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